molecular formula C21H16N2O4S B2822858 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate CAS No. 896310-38-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Cat. No.: B2822858
CAS No.: 896310-38-6
M. Wt: 392.43
InChI Key: RBAXPFPXQRDPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex heterocyclic compound with the molecular formula C21H16N2O4S and a molecular weight of 392.4 . This reagent features a hybrid structure combining a 4-oxo-4H-pyran ring and a 1-methyl-1H-imidazole moiety linked by a thioether bridge, and is esterified with a 2-naphthoate group. The presence of the imidazole ring is of significant research interest as this heterocycle is a privileged scaffold in medicinal chemistry and is known to be a key pharmacophore in a wide range of therapeutic agents . Compounds containing this structure have demonstrated diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties in scientific literature . The specific structure of this compound, particularly the 4-oxo-4H-pyran core functionalized with various esters, has been identified in research as a key intermediate for exploring functional antagonism of G-protein coupled receptors (GPCRs) . Its mechanism of action in research settings is often attributed to potential interactions with enzyme active sites or biological receptors, facilitated by the electron-rich imidazole nitrogen atoms and the overall molecular geometry . This product is intended for non-human research applications only, specifically for use in chemical biology, pharmaceutical development, and as a synthetic intermediate or building block in organic chemistry. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to investigate structure-activity relationships (SAR), develop new synthetic methodologies, and explore its potential applications in material science and drug discovery programs.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-23-9-8-22-21(23)28-13-17-11-18(24)19(12-26-17)27-20(25)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXPFPXQRDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (Compound 28)

  • Core Structure : Pyrimidine ring (vs. pyran in the target compound).
  • Substituents :
    • (1-Methyl-1H-imidazol-2-yl)thio group at position 3.
    • Propynylthio and trimethoxyphenyl groups at positions 2 and 6, respectively.
  • Key Data :
    • Molecular formula: C₁₉H₁₆N₆O₃S₂.
    • HR-MS (ESI): [M+Na]⁺ m/z = 463.0623 .
  • Comparison: The pyrimidine core may enhance π-π stacking interactions compared to the pyran ring.

Balamapimod (MKI-833)

  • Core Structure: Quinolinecarbonitrile.
  • Substituents: (1-Methyl-1H-imidazol-2-yl)thio group at position 4. Chlorophenylamino, methoxy, and piperidinyl-pyrrolidinyl groups.
  • Key Data :
    • Molecular formula: C₃₀H₃₂ClN₇OS.
    • Molecular weight: 574.14 g/mol .
  • Comparison: The quinoline core and extended substituents contribute to higher molecular weight and complexity.

Physicochemical Properties

Property Target Compound Compound 28 Balamapimod
Core Heterocycle Pyran-4-one Pyrimidine Quinoline
Molecular Weight ~450–500 (estimated) 463.0623 (M+Na) 574.14
Key Functional Groups 2-Naphthoate ester, thioimidazole Propynylthio, trimethoxyphenyl Chlorophenylamino, piperidinyl
Solubility Prediction Moderate (ester enhances lipophilicity) Low (hydrophobic substituents) Very low (high complexity)

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole (δ 7.2–7.5 ppm for aromatic protons) and pyran (δ 5.8–6.2 ppm for the α,β-unsaturated ketone) moieties. The thioether methylene (SCH₂) appears at δ 3.8–4.2 ppm .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and pyran-4-oxo group (C=O, ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, analogous imidazole derivatives show planar geometry for the pyran ring .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions to minimize variability .
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity. The thioether linkage is prone to oxidation, forming sulfoxide derivatives that alter activity .
  • Computational Validation : Compare molecular docking results (e.g., binding affinity to target enzymes) with experimental IC₅₀ values to identify discrepancies in assay conditions .

What experimental design considerations are essential for evaluating the compound's bioactivity?

Q. Advanced

  • Split-Plot Designs : Use randomized block designs with hierarchical variables (e.g., concentration, exposure time) to account for batch-to-batch variability in synthesis .
  • Longitudinal Stability Studies : Monitor bioactivity over time under physiological pH and temperature to assess the thioether bond’s stability .
  • Positive/Negative Controls : Include known inhibitors (e.g., xanthine oxidase inhibitors for enzyme studies) and solvent-only controls to validate assay specificity .

What are the methodological challenges in assessing the stability of the thioether linkage under physiological conditions?

Q. Advanced

  • Oxidative Degradation : The thioether group oxidizes to sulfoxide/sulfone derivatives in the presence of ROS (e.g., H₂O₂). Accelerated stability testing (40°C/75% RH) with LC-MS tracking is recommended .
  • pH-Dependent Hydrolysis : The ester bond in the naphthoate group hydrolyzes in alkaline conditions (pH > 8). Use buffered solutions (pH 7.4) for in vitro assays to mimic physiological environments .

What are the key structural motifs in this compound that influence its pharmacological properties?

Q. Basic

  • Imidazole-Thioether Moiety : Enhances lipophilicity and membrane permeability. The sulfur atom may coordinate with metal ions in enzyme active sites .
  • Pyran-4-Oxo Group : Acts as a hydrogen-bond acceptor, critical for interactions with serine/threonine kinases .
  • 2-Naphthoate Ester : Provides aromatic stacking interactions with hydrophobic pockets in target proteins (e.g., cytochrome P450 isoforms) .

How can computational methods be integrated with experimental data to predict the compound's reactivity or binding interactions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous vs. lipid environments to predict bioavailability .
  • Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., xanthine oxidase). Align results with experimental IC₅₀ values to refine scoring functions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., sulfur in the thioether) .

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